Cas no 1806280-86-3 (Ethyl 2,4-dibromo-3,6-difluorobenzoate)
Ethyl 2,4-dibromo-3,6-difluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2,4-dibromo-3,6-difluorobenzoate
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- Inchi: 1S/C9H6Br2F2O2/c1-2-15-9(14)6-5(12)3-4(10)8(13)7(6)11/h3H,2H2,1H3
- InChI Key: ZBTKRSBSWZLIOD-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1C(=O)OCC)F)Br)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3
Ethyl 2,4-dibromo-3,6-difluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017393-250mg |
Ethyl 2,4-dibromo-3,6-difluorobenzoate |
1806280-86-3 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013017393-500mg |
Ethyl 2,4-dibromo-3,6-difluorobenzoate |
1806280-86-3 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
| Alichem | A013017393-1g |
Ethyl 2,4-dibromo-3,6-difluorobenzoate |
1806280-86-3 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
Ethyl 2,4-dibromo-3,6-difluorobenzoate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 2,4-dibromo-3,6-difluorobenzoate
Ethyl 2,4-Dibromo-3,6-Difluorobenzoate: A Comprehensive Overview
Ethyl 2,4-dibromo-3,6-difluorobenzoate (CAS No. 1806280-86-3) is a chemically synthesized compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique benzoate structure, which incorporates bromine and fluorine atoms at specific positions, making it a valuable material in fields such as agriculture, pharmaceuticals, and materials science. Recent advancements in synthetic chemistry have enabled the precise control of its molecular structure, enhancing its utility across diverse industries.
The synthesis of Ethyl 2,4-dibromo-3,6-difluorobenzoate involves a series of carefully designed reactions that ensure the placement of bromine and fluorine atoms at the 2,4 and 3,6 positions of the benzoate ring, respectively. This strategic placement is crucial for optimizing the compound's chemical reactivity and stability. Researchers have employed advanced techniques such as electrophilic substitution and fluorination methods to achieve high yields and purity levels. The use of modern catalysts has further improved the efficiency of these reactions, making the synthesis process more sustainable and cost-effective.
Ethyl 2,4-dibromo-3,6-difluorobenzoate exhibits unique physical and chemical properties that make it suitable for various applications. Its bromine content contributes to its strong electron-withdrawing effects, which enhance its reactivity in certain chemical transformations. Additionally, the presence of fluorine atoms imparts hydrophobicity to the molecule, making it resistant to environmental degradation. These properties have been leveraged in the development of advanced materials for use in harsh environments.
In the field of agriculture, Ethyl 2,4-dibromo-3,6-difluorobenzoate has been explored as a potential ingredient in pesticides and herbicides. Its ability to target specific enzymes involved in plant metabolism has shown promise in controlling invasive species without adversely affecting beneficial organisms. Recent studies have demonstrated its efficacy in reducing crop damage caused by pests while minimizing environmental impact.
The pharmaceutical industry has also benefited from the unique properties of this compound. Researchers have investigated its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules with anti-inflammatory and anti-cancer properties. The compound's ability to undergo various functional group transformations makes it a versatile building block for medicinal chemists.
Ethyl 2,4-dibromo-3,6-difluorobenzoate has also found applications in materials science. Its stability under thermal and chemical stress makes it an ideal candidate for use in high-performance polymers and coatings. Recent advancements in polymer chemistry have enabled the incorporation of this compound into materials that exhibit enhanced durability and resistance to UV degradation.
The environmental impact of Ethyl 2,4-dibromo-3,6-difluorobenzoate has been a subject of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic life. Results indicate that under controlled conditions, the compound can be effectively degraded by microbial communities without posing significant risks to ecosystems.
In conclusion, Ethyl 2,4-dibromo-3,6-difluorobenzoate (CAS No. 1806280-86-3) is a versatile compound with a wide range of applications across various industries. Its unique chemical structure enables it to serve as a valuable tool in synthetic chemistry while offering practical solutions for real-world challenges. As research continues to uncover new possibilities for this compound, its role in advancing scientific progress is expected to grow significantly.
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